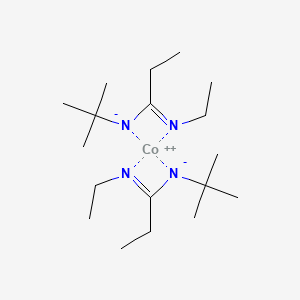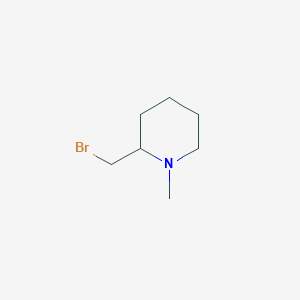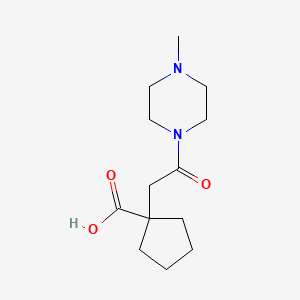
Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II)
Descripción general
Descripción
“Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II)” is a cobalt-based organometallic compound . It is a volatile cobalt complex used for the atomic layer deposition of cobalt metal .
Molecular Structure Analysis
The molecular formula of “Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II)” is C18H38CoN4 . The exact mass is 369.242842 g/mol .Physical And Chemical Properties Analysis
“Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II)” appears as a blue-green liquid . It is not miscible or difficult to mix in water . The compound has a molecular weight of 369.45 .Aplicaciones Científicas De Investigación
Preparation and Coordination Chemistry
- Bis(N-alkyl-salicylideneiminato)cobalt(II) complexes, including tetrahedral configurations and relative stability, were investigated, providing insights into the preparation and coordination chemistry of related cobalt complexes (Nishikawa & Yamada, 1964).
Catalytic Applications
- Bis(imino)pyridine cobalt (II) complexes showed remarkable activity in ethylene oligomerization, demonstrating their potential in catalysis (Thiele & Souza, 2011).
- Cobalt complexes have been used as catalysts in biphasic hydroformylation, showing high catalyst activity and selectivity (Brasse et al., 2000).
- Cobalt complexes were explored for selective atomic layer deposition in back end of line processes, demonstrating their application in microelectronics (Elko-Hansen & Ekerdt, 2017).
- The use of cobalt catalysts in alkene isomerization-hydroboration was studied, showing their efficacy in hydrofunctionalization with terminal selectivity (Obligacion & Chirik, 2013).
Structural and Functional Insights
- The structure and synthesis of various cobalt(II) complexes, revealing their configuration and interactions, were explored, contributing to the understanding of their chemical properties (Ghosh et al., 1998).
- Research on iron and cobalt complexes as catalysts for ethylene oligomerization and polymerization illustrated the innovation in new models of cobalt complexes (Sun et al., 2008).
Additional Applications
- Cobalt(II) organophosphorus polymers were studied using small-angle neutron scattering, providing insights into their structure and potential applications (Thiyagarajan et al., 1987).
Mecanismo De Acción
Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II), also known as tert-butyl-(C,N-diethylcarbonimidoyl)azanide;cobalt(2+), is a cobalt-based organometallic compound . This compound is primarily used in the field of materials science, particularly in the deposition of thin films .
Target of Action
The primary target of this compound is the substrate on which it is deposited. It is used in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes to create thin films of cobalt metal .
Mode of Action
In ALD and CVD processes, the compound is vaporized and reacts with the substrate surface in a controlled manner to form a thin film. The specific reactions depend on the process conditions and the nature of the substrate .
Result of Action
The result of the action of this compound is the formation of a thin film of cobalt metal on the substrate. This can be used in various applications, including the fabrication of electronic devices .
Action Environment
The action of this compound is influenced by several environmental factors. It is sensitive to air and moisture , and its volatility is a key factor in its use in thin film deposition processes . The temperature and pressure of the deposition process can also significantly affect the properties of the resulting film .
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315+H320-H351-H335 . This indicates that it can cause skin irritation, eye irritation, is suspected of causing cancer, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Propiedades
IUPAC Name |
tert-butyl-(C,N-diethylcarbonimidoyl)azanide;cobalt(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H19N2.Co/c2*1-6-8(10-7-2)11-9(3,4)5;/h2*6-7H2,1-5H3;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNRTWOXQDQUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NCC)[N-]C(C)(C)C.CCC(=NCC)[N-]C(C)(C)C.[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38CoN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071602.png)
![1-(4-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071605.png)
![3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071611.png)
![6-(4-(Difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071616.png)
![1-(2-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071629.png)
![1-(2-(Isopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071637.png)

![4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine](/img/structure/B3071642.png)




![3-Acetyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071696.png)
![3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071697.png)